molecular formula C15H18N4S B2477995 3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole CAS No. 2034454-35-6

3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole

Cat. No.: B2477995
CAS No.: 2034454-35-6
M. Wt: 286.4
InChI Key: KHLBQFJLRMJPCH-UHFFFAOYSA-N
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Description

3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole is a heterocyclic compound that features a unique structure combining a thiadiazole ring with a hexahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For example, the cyclization of prolylphenylalanine and phenylalanylproline methyl esters can yield similar structures . The reaction conditions often involve the use of protecting groups and catalysts to ensure high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis apply. Industrial production would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiadiazole or pyrrolo rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups onto the core structure.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole exerts its effects depends on its interaction with molecular targets. The thiadiazole ring can participate in various binding interactions, potentially inhibiting enzymes or modulating receptor activity. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures with thiadiazole or pyrrolo rings, such as:

Uniqueness

What sets 3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole apart is its specific combination of rings and substituents, which may confer unique properties in terms of reactivity and biological activity. This uniqueness makes it a valuable compound for further study and potential application in various fields.

Properties

IUPAC Name

3-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-2-4-12(5-3-1)7-18-8-13-10-19(11-14(13)9-18)15-6-16-20-17-15/h1-6,13-14H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLBQFJLRMJPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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